molecular formula C7H9NO2S B1296566 Ethyl 4-methylthiazole-5-carboxylate CAS No. 20582-55-2

Ethyl 4-methylthiazole-5-carboxylate

Cat. No. B1296566
CAS RN: 20582-55-2
M. Wt: 171.22 g/mol
InChI Key: WISQBJLUORKXNY-UHFFFAOYSA-N
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Description

Ethyl 4-methylthiazole-5-carboxylate is a compound with the molecular formula C7H9NO2S . It’s also known by other names such as Ethyl 4-methyl-1,3-thiazole-5-carboxylate and 4-Methyl-5-thiazolecarboxylic acid ethyl ester . The compound has a molecular weight of 171.22 g/mol .


Synthesis Analysis

A new and practical one-pot procedure for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials has been described . Under mild reaction conditions, some of the products with an alkyl group on the 2-amino group or with various groups on the 2-substituted phenyl ring were obtained in good yields from ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives in an efficient way instead of the traditional two-step reaction .


Molecular Structure Analysis

The IUPAC name for Ethyl 4-methylthiazole-5-carboxylate is ethyl 4-methyl-1,3-thiazole-5-carboxylate . The InChI code is 1S/C7H9NO2S/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=C(N=CS1)C .


Physical And Chemical Properties Analysis

Ethyl 4-methylthiazole-5-carboxylate has a molecular weight of 171.22 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 171.03539970 g/mol . The topological polar surface area is 67.4 Ų .

Scientific Research Applications

Antimicrobial Activities

Ethyl 4-methylthiazole-5-carboxylate derivatives have been explored for their antimicrobial properties. Desai et al. (2019) synthesized derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate and evaluated their antimicrobial activities against various bacterial and fungal strains. The study highlighted the structure-activity relationships of these molecules, providing insights into their potential as antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Fluorescent Probes for Biothiols Detection

Wang et al. (2017) designed and synthesized a colorimetric and ratiometric fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate. This probe was effectively used for the detection of biothiols in living cells, demonstrating its potential in analytical chemistry and diagnostics (Wang et al., 2017).

Synthesis of Novel Compounds

Dovlatyan et al. (2004) investigated the acylation of ethyl ester and anilide derivatives of 2-amino-4-methylthiazole-5-carboxylic acid to create novel compounds. These derivatives have potential applications in the development of new chemical entities for various scientific purposes (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Safety And Hazards

While specific safety and hazard information for Ethyl 4-methylthiazole-5-carboxylate is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Ethyl 4-methylthiazole-5-carboxylate and its derivatives are building blocks in organic synthesis, especially in the preparation of biologically important and medicinally useful agents . They have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential . Therefore, future research could focus on exploring the potential applications of this compound and its derivatives in medicinal chemistry.

properties

IUPAC Name

ethyl 4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISQBJLUORKXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942774
Record name Ethyl 4-methyl-1,3-thiazole-5-carboxylate
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylthiazole-5-carboxylate

CAS RN

20582-55-2
Record name 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester
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Record name Ethyl 4-methyl-1,3-thiazole-5-carboxylate
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Record name 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester
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Synthesis routes and methods I

Procedure details

4-methylthiazole-5-carboxylic acid was dissolved in DCM, cooled to 0° C., added oxalyl chloride (7.6 ml, 88 mmol) and DMF (2 drops). Reaction mixture was stirred for 30 mins and DCM was removed on rotavapour. Residue was dissolved in MeOH at 0° C. and stirred for 30 mins at rt. MeOH was removed on rotavapour and crude was worked up (AcOEt/H2O) to obtain the title compound (4.1 g) as a white solid. 1H-NMR (δ ppm, CDCl3, 400 MHz): 8.83 (s, 1H), 4.35 (q, J 7.2, 2H), 2.78 (s, 3H), 1.37 (t, J 7.2, 3H).
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Synthesis routes and methods II

Procedure details

A solution of ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (2.51 g) in HCl (37%, 8 mL) was warmed to 50° C., H2O2 (30%, 4.2 g) was added dropwise over 20 min and the reaction mixture was stirred for 1 h and allowed to reach room temperature. The mixture was then treated with NaHCO3 up to a slightly basic pH and extracted twice with ether (2×20 mL), the organic phase separated and the solvent removed under reduced pressure. The crude product was purified by flash chromatography on silica gel (eluting with cyclohexane : ethyl acetate from 1:0 to 7:3) to give the title compound (0.5 g). MS (m/z): 172 [MH]+.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Thioformamide (7.5 g, 122.72 mmol), ethyl 2-chloroacetoacetate (16.4 g, 99.52 mmol) and magnesium carbonate (20 g, 237.22 mmoL) were taken dioxane (100 mL) and heated at 110° C. for 4 hrs. The reaction mixture was cooled to room temperature and filtered to remove magnesium carbonate. The solvent was evaporated to dryness and the residue was taken in ether (200 mL) and washed successively with 0.5 M NaOH solution (200 mL×2) and saturated brine solution (100 mL) and dried over Na2SO4. It was filtered and evaporated to give 4-methyl-5-(ethoxycarbonyl)thiazole as an oil which was purified by silica gel column chromatography using hexanes:EtOAc (8:2, v/v) as a eluent; yield: 3.28 g (17%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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